3,5-Diacetamido-2,4-diiodobenzoic acid

contrast agent impurity molecular property structural analog

Sourcing a reliable 2-deiodo impurity standard for diatrizoic acid method validation is challenging due to the unacceptability of generic iodinated analogs. This certified 3,5-Diacetamido-2,4-diiodobenzoic acid (EP Impurity B) provides the exact structural identity required for pharmacopoeial compliance. Key advantages for analytical and regulatory workflows: • Pharmacopoeial Reference: Officially designated EP Impurity B, ensuring direct traceability for ANDA submissions. • Analytical Distinctiveness: Specific 2,4-diiodo substitution pattern provides unique LC-MS retention and isotopic signatures, distinct from triiodinated species and regioisomers. • Certified Purity: Supplied at ≥98.0% purity to guarantee accurate and reproducible system suitability and calibration.

Molecular Formula C11H10I2N2O4
Molecular Weight 488.02 g/mol
CAS No. 162193-52-4
Cat. No. B109218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diacetamido-2,4-diiodobenzoic acid
CAS162193-52-4
Synonyms3,5-Bis(acetylamino)-2,4-diiodobenzoic Acid;  3,5-Diacetamido-4,6-diiodobenzoic Acid;  3,5-Bis(acetylamino)-2,4-diiodo-benzoic Acid
Molecular FormulaC11H10I2N2O4
Molecular Weight488.02 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I
InChIInChI=1S/C11H10I2N2O4/c1-4(16)14-7-3-6(11(18)19)8(12)10(9(7)13)15-5(2)17/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19)
InChIKeyIUTSOSUQGPWYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diacetamido-2,4-diiodobenzoic Acid: Chemical Identity & Procurement


3,5-Diacetamido-2,4-diiodobenzoic acid (CAS 162193-52-4), with molecular formula C₁₁H₁₀I₂N₂O₄ and molecular weight 488.02, is an organoiodine compound derived from the benzoic acid scaffold . Structurally, it features two acetamido groups at the 3- and 5-positions and two iodine atoms at the 2- and 4-positions. This compound is formally recognized as Amidotrizoic Acid EP Impurity B (2-Deiodo Amidotrizoic Acid), a key reference standard in the quality control and analytical method validation of the widely used X-ray contrast agent diatrizoic acid (amidotrizoic acid) .

3,5-Diacetamido-2,4-diiodobenzoic Acid: Non-Interchangeability


Within the class of iodinated X‑ray contrast agent impurities, generic substitution is not feasible due to marked differences in iodine content, substitution pattern, and resulting physicochemical and analytical behavior. 3,5-Diacetamido-2,4-diiodobenzoic acid contains two iodine atoms (theoretical iodine content ~52.0%), in contrast to the parent drug diatrizoic acid, which bears three iodine atoms (~62.0% iodine) [1]. This difference in iodine number directly affects both the compound's detectability in mass spectrometry (via distinct isotopic patterns) and its chromatographic retention relative to triiodinated analogs [2]. Furthermore, the specific 2,4-diiodo substitution pattern distinguishes this compound from its regioisomer, 3,5-diacetamido-2,6-diiodobenzoic acid, which has been identified as a distinct microbial transformation product [3]. These structural variations preclude the use of generic in‑class alternatives as analytical reference materials, where precise identity and certified purity are mandatory for method validation and regulatory submission.

3,5-Diacetamido-2,4-diiodobenzoic Acid: Comparative Evidence Guide


Structural Differentiation from Diatrizoic Acid

3,5-Diacetamido-2,4-diiodobenzoic acid is distinguished from the parent X‑ray contrast agent, diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), by the replacement of one iodine atom with a hydrogen atom at the 6‑position . This substitution reduces the molecular weight from 613.9 g/mol (diatrizoic acid) [1] to 488.02 g/mol and lowers the theoretical iodine content from ~62.0% to ~52.0%. The resulting mass difference of 125.9 Da provides a clear basis for distinguishing the two compounds by mass spectrometry, with the diiodo species exhibiting a distinct isotope pattern centered on its monoisotopic mass of 487.873 Da .

contrast agent impurity molecular property structural analog

Regioisomeric Differentiation: 2,4- vs. 2,6-Diiodo

In microbial transformation studies of diatrizoate by Trametes versicolor, two distinct diiodinated metabolites are formed via stepwise reductive deiodination: 3,5-di(acetamido)-2,4-diiodobenzoic acid (the target compound) and its regioisomer 3,5-di(acetamido)-2,6-diiodobenzoic acid [1]. Both compounds share the identical molecular formula C₁₁H₁₀I₂N₂O₄ and molecular weight, but differ in the position of the second iodine atom (4‑position vs. 6‑position). This positional isomerism results in distinct chromatographic and spectroscopic properties that must be resolved for accurate environmental monitoring and impurity profiling [1].

regioisomer microbial transformation metabolite identification

Lipophilicity and Polar Surface Area Comparison

The removal of one iodine atom from the diatrizoic acid scaffold substantially alters the compound's lipophilicity. The target compound, 3,5-diacetamido-2,4-diiodobenzoic acid, has a calculated XLogP3 value of 1.1 . In contrast, the fully deiodinated analog, 3,5-diacetamidobenzoic acid, exhibits significantly lower lipophilicity (XLogP3 ~0.2, estimated from similar benzoic acid derivatives) due to the complete absence of hydrophobic iodine substituents. Additionally, the topological polar surface area (TPSA) of the target compound is 95.5 Ų , which is slightly lower than that of the triiodinated parent (estimated ~105 Ų based on PubChem data [1]), reflecting the reduced molecular volume and altered hydrogen‑bonding environment.

lipophilicity TPSA chromatographic behavior

EP Impurity B Designation and Purity Specification

3,5-Diacetamido-2,4-diiodobenzoic acid is officially designated as Amidotrizoic Acid EP Impurity B in the European Pharmacopoeia [1]. As a pharmacopoeial impurity standard, it is supplied with a certified purity of ≥98.0% (HPLC) by reputable vendors . This level of purity and regulatory recognition distinguishes it from other deiodinated benzoic acid derivatives that lack official monograph status or certified reference material specifications. The compound is supplied with full characterization data compliant with regulatory guidelines, including certificate of analysis documentation [2].

pharmacopoeial impurity reference standard quality control

3,5-Diacetamido-2,4-diiodobenzoic Acid: Application Scenarios


Impurity Profiling in Diatrizoate Formulations

As the European Pharmacopoeia-designated Impurity B, this compound serves as an essential reference standard for the identification, quantification, and control of the 2‑deiodo impurity in amidotrizoic acid active pharmaceutical ingredient (API) and finished drug products [1]. Its use ensures compliance with pharmacopoeial monograph limits and supports Abbreviated New Drug Application (ANDA) submissions [2].

Tracking Deiodination Pathways in Environmental Studies

In environmental research, 3,5-diacetamido-2,4-diiodobenzoic acid has been identified as a key intermediate in the stepwise reductive deiodination of diatrizoate by microorganisms such as Trametes versicolor [3]. Its distinct molecular weight and isotopic signature make it a valuable analytical target for monitoring the environmental transformation and persistence of iodinated contrast agents in wastewater and surface waters [4].

HPLC and LC-MS Method Calibration

The compound's unique physicochemical properties—specifically its lipophilicity (XLogP3 = 1.1) and TPSA (95.5 Ų)—enable its use as a system suitability standard and calibration marker in reversed‑phase HPLC and LC‑MS methods for the separation and quantification of diatrizoate-related substances . Its certified high purity (≥98.0%) ensures accurate and reproducible method performance.

Impurity Qualification for Regulatory Toxicology

Procurement of this compound as a fully characterized EP reference standard supports regulatory toxicology studies required for impurity qualification, including the assessment of potential adverse effects associated with photolytic or metabolic deiodination products of diatrizoic acid [5].

Technical Documentation Hub

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